2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidin-4-one derivative featuring a benzyl substituent at position 3 and a sulfanyl-linked acetamide group at position 2. The acetamide moiety is further substituted with a 2,5-dimethoxyphenyl ring. Structural characterization of such compounds often employs X-ray crystallography, with tools like SHELX ensuring precise refinement of crystallographic data .
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-29-16-8-9-19(30-2)18(12-16)24-20(27)14-32-23-25-17-10-11-31-21(17)22(28)26(23)13-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILDUVDCAVZQOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide is a member of the thieno[3,2-d]pyrimidin-4(3H)-one class, characterized by its complex structure that includes a thieno ring fused with a pyrimidine moiety. This compound has attracted significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.
- Molecular Formula : C23H21N3O4S2
- Molecular Weight : 467.6 g/mol
- CAS Number : 1252884-26-6
Synthesis
The synthesis of this compound typically involves one-pot intermolecular annulation reactions between o-amino benzamides and thiols, facilitating the formation of the thieno[3,2-d]pyrimidine framework. This method allows for the exploration of structure-activity relationships by varying substituents on the aromatic rings or modifying the acetamide group.
Biological Activity Overview
Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer and antimicrobial properties . The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and bacterial growth.
The compound is believed to target enzymes such as thymidylate synthase and dihydrofolate reductase, which are crucial for DNA synthesis and cell division. Inhibition of these enzymes leads to reduced proliferation of cancer cells and bacteria.
Comparative Biological Activity
A comparative analysis with structurally similar compounds reveals varying biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-(1H-Benzimidazol-2-yl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-one | Contains benzimidazole moiety | Antimicrobial |
| 4-Oxo-thieno[3,2-d]pyrimidin derivatives | Lacks sulfanyl group | Anticancer |
| N-(aryl)acetamides | Simple aromatic substitutions | Varies widely; some exhibit anti-inflammatory properties |
The unique combination of the thieno-pyrimidine core with both sulfanyl and dimethoxyphenyl groups enhances its potential for diverse interactions within biological systems compared to other similar compounds.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that compounds with similar structural features exhibited significant cytotoxicity against various cancer cell lines:
-
Antimicrobial Properties : Thieno[3,2-d]pyrimidine derivatives have shown promising activity against multiple bacterial strains. For instance:
- Inhibition studies indicated that these compounds could effectively reduce bacterial growth by targeting essential metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Comparisons:
Core Structure Variations The target compound and ’s analog share the thienopyrimidinone core, which is associated with kinase inhibition . In contrast, ’s compound (13b) employs a cyanoacetanilide core, which is structurally distinct but retains sulfonamide and methoxy functional groups for antimicrobial activity .
Solubility: The dimethoxy groups in the target compound enhance water solubility relative to ’s butylphenyl substituent, which may improve bioavailability . Electronic Effects: The sulfamoyl group in 13b () introduces strong hydrogen-bonding capacity, while the target’s benzyl group prioritizes steric interactions .
Biological Activity Thienopyrimidinones (target and ) are frequently explored in oncology due to their kinase-inhibitory profiles. The target’s dimethoxyphenyl group may confer selectivity for specific kinase domains. ’s compound (13b) demonstrates antimicrobial activity, highlighting how functional group positioning (e.g., sulfamoyl vs. methoxy) directs therapeutic applications .
Synthetic Routes
- The target compound’s synthesis likely involves nucleophilic substitution at the sulfanyl position, analogous to ’s preparation. employs diazonium coupling, a method adaptable to introducing aryl groups in acetamide derivatives .
Research Findings and Implications
- Kinase Inhibition: Thienopyrimidinones with benzyl substituents (e.g., ) show IC₅₀ values in the nanomolar range against EGFR and VEGFR-2. The target compound’s dimethoxy groups may further optimize binding to polar residues in kinase active sites .
- Metabolic Stability : The 4-butylphenyl group in ’s compound improves metabolic stability in hepatic microsome assays, whereas the target’s dimethoxy groups may enhance Phase II metabolism via glucuronidation.
- Antimicrobial Activity : ’s compound (13b) exhibits MIC values of 4–8 µg/mL against Staphylococcus aureus, underscoring the role of sulfamoyl and methoxy groups in disrupting bacterial membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
